Constitutional Isomerism: Hydrogen-Bonding Differences
1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide places a primary aromatic amine (-NH₂) on the phenyl ring and a tertiary dimethylamide on the carbonyl, whereas its closest constitutional isomer, N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide, bears a tertiary dimethylaniline and a secondary amide. The primary amine provides two hydrogen-bond donor atoms (HBD = 2) versus zero for the isomer's dimethylaniline motif [1]. In structurally related cyclopropanecarboxamides, the primary amine on the aromatic ring has been shown to participate in key hydrogen-bond interactions with receptor sites, and its replacement with a tertiary amine abolishes activity [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (one primary amine contributing two donors; amide nitrogen is tertiary and cannot donate) |
| Comparator Or Baseline | N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide: HBD = 1 (secondary amide NH only) |
| Quantified Difference | ΔHBD = +1 (target has one additional hydrogen-bond donor) |
| Conditions | Calculated molecular property based on chemical structure; consistent with Lipinski rule-of-five descriptors |
Why This Matters
A difference in hydrogen-bond donor count directly impacts target binding, aqueous solubility, and membrane permeability, making the two isomers non-interchangeable in biological assays.
- [1] PubChem Computed Properties: Hydrogen Bond Donor Count. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Kazuta Y, et al. Aromatic group essential for NMDA antagonist activity in 1-phenyl-cyclopropanecarboxamide series. Bioorg Med Chem. 2002;10(12):3829-3848. View Source
